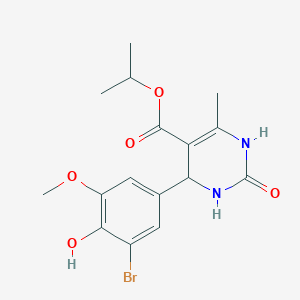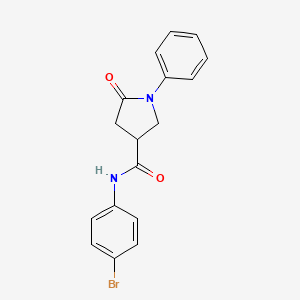![molecular formula C11H19N3O3 B4985227 N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)
N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPP belongs to the class of compounds known as allosteric modulators, which can enhance or inhibit the activity of a target protein.
Mécanisme D'action
AMPP binds to a specific site on the target protein, known as the allosteric site, which is distinct from the active site. This binding changes the conformation of the protein, resulting in either an enhancement or inhibition of its activity. The exact mechanism of action of AMPP varies depending on the target protein.
Biochemical and Physiological Effects:
AMPP has been shown to have several biochemical and physiological effects. It has been found to enhance the activity of the GABA-A receptor, resulting in anxiolytic and sedative effects. It has also been shown to inhibit the activity of the Kv1.5 ion channel, resulting in antiarrhythmic effects. Additionally, AMPP has been found to have antinociceptive effects, meaning it can reduce pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMPP in lab experiments is its specificity for the target protein. AMPP binds to the allosteric site of the protein, which allows for more precise modulation of its activity. However, one limitation of using AMPP is its potential off-target effects. Because AMPP can bind to other proteins with similar allosteric sites, it may affect the activity of unintended proteins.
Orientations Futures
There are several future directions for the study of AMPP. One potential application is in the treatment of anxiety and sleep disorders. Because AMPP enhances the activity of the GABA-A receptor, it may be a useful therapeutic agent for these conditions. Additionally, AMPP may have potential applications in the treatment of cardiac arrhythmias and pain disorders. Further research is needed to fully understand the mechanism of action of AMPP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of AMPP involves the reaction of N-allyl ethylenediamine with 4-morpholinylethyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as acetonitrile or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
AMPP has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of several proteins, including ion channels, receptors, and enzymes. AMPP has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been shown to inhibit the activity of the Kv1.5 ion channel, which is implicated in cardiac arrhythmias.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-2-3-12-10(15)11(16)13-4-5-14-6-8-17-9-7-14/h2H,1,3-9H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKALDAAGGJZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-N'-(prop-2-en-1-yl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4985155.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)

![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)


![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)